molecular formula C23H24N2O4S B5193051 2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-[(2-methylphenyl)methyl]acetamide

2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-[(2-methylphenyl)methyl]acetamide

Cat. No.: B5193051
M. Wt: 424.5 g/mol
InChI Key: LRUXAKIDHPFLGD-UHFFFAOYSA-N
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Description

2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-[(2-methylphenyl)methyl]acetamide is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a benzenesulfonyl group, a methoxyaniline moiety, and a methylphenylmethyl acetamide structure, making it a unique molecule with significant potential in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-[(2-methylphenyl)methyl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of benzenesulfonyl chloride with 4-methoxyaniline to form N-(benzenesulfonyl)-4-methoxyaniline. This intermediate is then reacted with 2-methylbenzylamine and acetic anhydride under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-[(2-methylphenyl)methyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Sulfinyl, thiol derivatives

    Substitution: Halogenated, nitrated, or alkylated derivatives

Scientific Research Applications

2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-[(2-methylphenyl)methyl]acetamide has several applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes. For example, it inhibits carbonic anhydrase IX by binding to the active site and preventing the enzyme from catalyzing the hydration of carbon dioxide. This inhibition disrupts the pH balance in cancer cells, leading to reduced cell proliferation and increased apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • N-(benzenesulfonyl)-4-methoxyaniline
  • 2-methylbenzylamine derivatives
  • Benzenesulfonamide derivatives

Uniqueness

2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-[(2-methylphenyl)methyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit carbonic anhydrase IX with high selectivity makes it a valuable compound in cancer research .

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-[(2-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4S/c1-18-8-6-7-9-19(18)16-24-23(26)17-25(20-12-14-21(29-2)15-13-20)30(27,28)22-10-4-3-5-11-22/h3-15H,16-17H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRUXAKIDHPFLGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNC(=O)CN(C2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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